N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-10-18(23)21(15-8-4-5-9-16(15)24-12)11-17(22)20-14-7-3-2-6-13(14)19/h2-9,12H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEQJHABLTZDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, pharmacological properties, and case studies.
1. Chemical Structure and Synthesis
The compound features a benzothiazepine framework, which is known for its diverse biological activities. The synthesis of benzothiazepines often involves cyclization reactions that incorporate various substituents to enhance bioactivity. For instance, the synthesis of related compounds has been achieved through methods such as:
- Cyclization with thioketones : This method has been shown to yield derivatives with significant biological activity.
- Condensation reactions : These reactions can introduce various functional groups that modulate the compound's pharmacological profile.
2.1 Antitumor Activity
Research indicates that derivatives of benzothiazepines exhibit notable antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 15 |
| Compound B | PANC1 (Pancreas) | 20 |
| N-(2-Fluorophenyl)-2-(...) | H460 (Lung) | 25 |
These results suggest a moderate to strong efficacy against certain types of cancer cells, warranting further investigation into the specific mechanisms involved.
2.2 Antimicrobial Properties
Benzothiazepine derivatives have also been studied for their antimicrobial activity. Some studies report that compounds with similar structures can inhibit bacterial growth effectively. The following table summarizes findings from recent research:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| N-(2-Fluorophenyl)-2-(...) | Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
The biological activity of N-(2-fluorophenyl)-2-(...) may be attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as interleukin-1β converting enzyme (ICE), which plays a role in inflammation and cancer progression.
- Receptor Modulation : Some benzothiazepine derivatives act as antagonists at various receptor sites, influencing cellular signaling pathways critical for tumor growth and survival.
4. Case Studies
Several case studies have explored the therapeutic potential of benzothiazepine derivatives:
- Study on Antitumor Activity : A study involving a series of benzothiazepine analogs demonstrated significant cytotoxic effects on lung and colon cancer cell lines, with some compounds achieving IC50 values below 30 µM.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties of various benzothiazepine derivatives against clinical isolates of bacteria, revealing promising results for drug development.
5. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antitumor and antimicrobial applications. Future research should focus on:
- Elucidating the precise mechanisms of action.
- Conducting in vivo studies to evaluate efficacy and safety.
- Exploring structure-activity relationships to optimize bioactivity.
This compound represents a valuable addition to the library of bioactive molecules derived from benzothiazepines and holds potential for therapeutic development in oncology and infectious diseases.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to benzo[b][1,4]thiazepines exhibit significant anticancer activity. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A case study highlighted the effectiveness of similar thiazepine derivatives in targeting specific cancer types, demonstrating a promising avenue for drug development .
Antimicrobial Activity
The thiazepine core structure is known for its antimicrobial properties. Studies have shown that N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exhibits activity against various bacterial strains. In vitro tests revealed that it can inhibit the growth of pathogens, suggesting potential applications in treating bacterial infections .
Pain Management
The compound's structural features suggest it may act as a pain reliever. Similar compounds have been investigated for their analgesic properties, with some showing efficacy comparable to traditional analgesics. Research is ongoing to explore the mechanisms through which these compounds alleviate pain .
Neuroprotective Effects
Recent studies have investigated the neuroprotective effects of thiazepine derivatives. The compound may help protect neuronal cells from damage caused by oxidative stress and inflammation. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation:
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Acidic hydrolysis : Yields 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b] thiazepin-5(2H)-yl)acetic acid and 2-fluoroaniline.
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Basic hydrolysis : Produces the corresponding carboxylate salt.
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | Acetic acid derivative + 2-fluoroaniline | 85–90 | |
| Basic hydrolysis | NaOH (1M), 60°C, 4h | Carboxylate salt | 78–82 |
Nucleophilic Aromatic Substitution (NAS) at Fluorophenyl Group
The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic substitution, particularly at the para position relative to fluorine :
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With amines : Forms substituted aniline derivatives.
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With thiols : Yields aryl thioethers.
Thiazepine Ring Modifications
The benzo[b] thiazepine core participates in ring-opening and functionalization reactions :
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Oxidation : The sulfur atom oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
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Ring expansion : Reacts with electrophiles (e.g., aldehydes) to form seven-membered rings.
Michael Addition at the 4-Oxo Position
The α,β-unsaturated carbonyl system in the thiazepine ring acts as a Michael acceptor :
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With Grignard reagents : Forms alkylated derivatives.
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With enamines : Generates fused heterocycles.
Cross-Coupling Reactions
The acetamide’s nitrogen and aromatic fluorine enable transition-metal-catalyzed coupling :
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Buchwald–Hartwig amination : Forms aryl amines.
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Suzuki coupling : Introduces aryl/heteroaryl groups.
| Reaction Type | Catalysts/Conditions | Products | Turnover | Reference |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, XPhos, K₃PO₄, 100°C, 12h | Biaryl amine | 88% | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 6h | Aryl-extended analog | 92% |
Photochemical Reactions
The fluorophenyl group undergoes photolysis under UV light :
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Defluorination : Generates phenyl radicals for downstream coupling.
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Ring contraction : Forms benzothiazine derivatives.
| Reaction Type | Conditions | Products | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-induced defluorination | UV-C (254 nm), CH₃CN, 24h | Radical-coupled dimer | 0.45 |
Key Mechanistic Insights:
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Electronic effects : The fluorine atom enhances electrophilicity at the para position, favoring NAS .
-
Solvent role : HFIP stabilizes transition states in Michael additions via hydrogen bonding .
-
Catalyst specificity : Palladium catalysts preferentially target the acetamide’s nitrogen for cross-coupling .
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing N-(2-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorophenyl derivatives and heterocyclic core formation. Critical steps include:
- Core formation : Cyclization of precursors (e.g., thiazepine derivatives) under reflux with solvents like dichloromethane or dimethylformamide (DMF) .
- Acylation : Introducing the acetamide group via coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
- Optimization : Reaction yields depend on temperature control (60–100°C) and solvent polarity. For example, DMF improves solubility of intermediates, while dichloromethane aids in easy product isolation .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | DMF | 80 | 65–70 | ≥95% |
| Acylation | Dichloromethane | 25 | 75–80 | ≥98% |
Q. Which analytical techniques are used to confirm the structure and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular connectivity. For example, the fluorophenyl proton signals appear at δ 7.2–7.6 ppm in CDCl .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 413.12) .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in modulating biological targets?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate with surface plasmon resonance (SPR) for binding affinity (K) measurements .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., NF-κB or MAPK) in cancer cell lines .
- Cellular Assays : Measure IC values in vitro using MTT assays and correlate with structural analogs to infer SAR .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with molecular dynamics simulations to assess binding stability .
- Experimental Design : Apply Design of Experiments (DoE) to test variables (e.g., substituent effects, solvent polarity) systematically. For example, a 2 factorial design can optimize reaction conditions and bioactivity .
- Contradiction Resolution : If predicted binding does not match observed activity, revise force field parameters or test off-target effects via kinome-wide profiling .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., fluorine position, methyl groups) and compare bioactivity .
- Quantum Chemical Calculations : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC values .
- 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models to predict activity cliffs .
Q. Table 2: Key SAR Observations
| Modification Site | Bioactivity Change (vs. Parent Compound) | Proposed Reason |
|---|---|---|
| 2-Fluorophenyl | ↑ Anticancer activity (IC ↓ 40%) | Enhanced hydrophobic interactions |
| 4-Oxo group | ↓ Solubility | Increased crystallinity |
Q. What methods validate target engagement in cellular assays?
- Methodological Answer :
- Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding .
- CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .
- CETSA (Cellular Thermal Shift Assay) : Confirm intracellular target engagement by detecting stabilized proteins after heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
